molecular formula C28H30N6O3 B2971706 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide CAS No. 1040649-96-4

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2971706
CAS No.: 1040649-96-4
M. Wt: 498.587
InChI Key: YVBRCSPEWOYDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Research in pharmacokinetics and the metabolism of complex molecules plays a crucial role in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. Studies often explore the metabolic pathways to identify major metabolites and understand the elimination process. For instance, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, were characterized in humans to understand its absorption, metabolism, and excretion. This kind of research is fundamental for developing effective and safe therapeutic agents by ensuring that drugs and their metabolites are efficiently processed by the body without accumulating to toxic levels (Liu et al., 2017).

Drug Discovery and Development

The discovery and development of new drugs involve extensive research to identify compounds with therapeutic potential. Studies often include the synthesis of new compounds, followed by screening for biological activity against specific targets. For example, the design and pharmacological evaluation of new compounds for their anxiolytic-like effects are crucial steps in the drug discovery process. This approach helps in identifying candidates with potential applications in treating anxiety and mood disorders, demonstrating the importance of chemical synthesis in developing new therapeutic agents (Brito et al., 2017).

Therapeutic Potential

Research on the therapeutic potential of complex molecules often explores their effects on specific biological pathways or receptors. For example, studies on 5-HT1A receptor occupancy by novel antagonists aim to understand the potential of these compounds in treating anxiety and mood disorders. By examining how these compounds interact with receptors in the brain, researchers can assess their efficacy and safety for clinical use. This research is essential for developing drugs that can effectively target specific receptors or pathways with minimal side effects (Rabiner et al., 2002).

Properties

IUPAC Name

2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-3-31-18-23(26-24(19-31)28(37)34(29-26)22-12-8-5-9-13-22)27(36)33-16-14-32(15-17-33)20-25(35)30(2)21-10-6-4-7-11-21/h4-13,18-19H,3,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRCSPEWOYDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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